molecular formula C5H9N3O B1490046 (5-ethyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1250240-86-8

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1490046
CAS No.: 1250240-86-8
M. Wt: 127.14 g/mol
InChI Key: MHPSRAZVFRZKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol is a high-purity chemical intermediate featuring the 1,2,4-triazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. This compound is designed for researchers developing novel bioactive molecules. The 1,2,4-triazole core is a well-documented pharmacophore known for its ability to engage in key hydrogen bonding and dipole interactions with biological targets. Its derivatives demonstrate a wide spectrum of pharmacological activities, largely due to the ring's metabolic stability and capacity to improve solubility . This specific derivative, with its reactive hydroxymethyl group, serves as a versatile building block for further chemical elaboration into more complex structures. Key Research Applications: - Medicinal Chemistry & Drug Discovery: The 1,2,4-triazole ring is a key structural component in numerous therapeutic agents. Recent research highlights the significant potential of 5-substituted 1,2,4-triazole derivatives as inhibitors of critical enzymes. Notably, similar N-substituted triazole compounds have shown potent inhibitory activity against 15-lipoxygenase (15-LOX), a key enzyme in the inflammation pathway, with IC50 values in the sub-micromolar range . Furthermore, 1,2,4-triazole-3-thione derivatives have been investigated as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), a major class of bacterial resistance enzymes, demonstrating the scaffold's relevance in developing novel antibiotics . - Anticancer Research: Hybrid molecules incorporating the 1,2,4-triazole moiety are actively explored for their anticancer properties. Derivatives have demonstrated cytotoxic effects against aggressive cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma . The scaffold's role in kinase inhibition, crucial for modulating cell proliferation and migration, makes it a valuable template in oncology drug development . - Corrosion Science and Material Chemistry: Beyond pharmacology, 1,2,4-triazole derivatives are extensively studied as effective corrosion inhibitors for metals. Their molecular structure allows for strong adsorption onto metal surfaces, making them valuable subjects in material science research . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3-ethyl-1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-4-6-5(3-9)8-7-4/h9H,2-3H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPSRAZVFRZKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives with Haloalkyl Esters

A common method involves the reaction of hydrazine or hydrazine derivatives with haloalkyl esters such as ethyl bromoacetate or ethyl chloroacetate to form triazole rings substituted with ester groups, which can then be reduced or transformed into hydroxymethyl groups.

  • Example: The reaction of 1,2,4-triazole-5-thione with ethyl chloroacetate in the presence of triethylamine in DMF yields ethyl 2-[(4,5-substituted-1,2,4-triazol-3-yl)sulfanyl]acetate intermediates in good yields (~80%).
  • Subsequent treatment of these esters with hydrazine hydrate converts the ester group into hydrazides, which can be further manipulated to introduce hydroxymethyl groups.

Alkylation to Introduce the Ethyl Group at the 5-Position

The ethyl substituent at the 5-position can be introduced via alkylation reactions, often through electrophilic substitution or by using ethyl-substituted starting materials.

  • In some syntheses, the triazole ring is formed from precursors already bearing the ethyl group, such as ethyl-substituted hydrazine derivatives or alkylated triazole intermediates.

Intramolecular Cyclization and Purification

  • Intramolecular cyclization under alkaline or acidic conditions is used to complete the formation of the triazole ring system and to achieve the desired substitution pattern.
  • The final compounds are purified by crystallization from solvents like methanol or ethanol and characterized by elemental analysis, IR, NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization of hydrazine with haloalkyl ester Hydrazine hydrate, ethyl chloroacetate, DMF, triethylamine, room temp ~80 Forms ester-substituted triazole intermediate
2 Hydrazinolysis of ester Hydrazine hydrate, propan-2-ol, 60 °C ~94 Converts ester to hydrazide intermediate
3 Functional group transformation Reduction (e.g., NaBH4 or catalytic hydrogenation) Not specified Converts ester/hydrazide to hydroxymethyl group
4 Alkylation at 5-position Starting with ethyl-substituted precursors or electrophilic substitution Variable Introduces ethyl group at C5
5 Purification Crystallization from methanol or ethanol - Confirmed by elemental analysis, IR, NMR, MS

Research Findings and Analytical Characterization

  • The synthesized (5-ethyl-4H-1,2,4-triazol-3-yl)methanol and related compounds have been characterized by standard spectroscopic methods including ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry, confirming the presence of the triazole ring and the hydroxymethyl substituent.
  • Elemental analysis results typically show deviations within ±0.4%, indicating high purity of the synthesized compounds.
  • The synthetic routes are adaptable for producing various derivatives by changing the alkyl substituents or functional groups, enabling exploration of biological activities and material properties.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol is a triazole derivative that has garnered attention in various fields due to its unique biochemical properties and potential applications. This compound is characterized by an ethyl group at the nitrogen position and a methanol group at the carbon position of the triazole ring, making it a versatile scaffold for further chemical modifications.

Medicinal Chemistry

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol is being investigated for its antimicrobial and antifungal properties . Triazole derivatives are known to inhibit the growth of various pathogens by interfering with their metabolic pathways. Studies have shown that compounds in this class can effectively target fungal enzymes, making them potential candidates for antifungal therapies .

Enzyme Inhibition

This compound has demonstrated significant enzyme inhibitory activity, particularly against cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and inhibitors can play a vital role in pharmacology by modulating drug efficacy and toxicity. The interaction of (5-ethyl-4H-1,2,4-triazol-3-yl)methanol with these enzymes suggests its potential use in drug design .

Cancer Research

Research indicates that (5-ethyl-4H-1,2,4-triazol-3-yl)methanol can influence cell proliferation and apoptosis . Its ability to modulate gene expression through interactions with transcription factors positions it as a candidate for cancer therapeutics. Studies have shown that this compound can enhance or inhibit cellular processes associated with cancer progression .

Agricultural Chemistry

In agricultural applications, (5-ethyl-4H-1,2,4-triazol-3-yl)methanol is explored as a potential agrochemical . Its efficacy as a fungicide and its role in enhancing plant resistance to diseases make it valuable in crop protection strategies .

Corrosion Inhibition

The compound has also been studied for its application as a corrosion inhibitor in industrial settings. Its ability to form protective layers on metal surfaces helps prevent corrosion, thereby extending the lifespan of materials used in harsh environments .

Case Studies

Application AreaFindingsReferences
Medicinal ChemistryEffective against fungal pathogens; potential for drug development,
Enzyme InhibitionSignificant inhibition of cytochrome P450; impacts drug metabolism,
Cancer ResearchModulates cell signaling pathways; influences apoptosis and proliferation,
Agricultural ChemistryEnhances plant resistance; effective as a fungicide,
Corrosion InhibitionForms protective layers on metals; reduces corrosion rates,

Mechanism of Action

The mechanism of action of (5-ethyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (5-ethyl-4H-1,2,4-triazol-3-yl)methanol with structurally related triazole-methanol derivatives:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications References
(5-Ethyl-4H-1,2,4-triazol-3-yl)methanol C₅H₉N₃O 5-ethyl, 3-hydroxymethyl Intermediate for drug design
[4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol C₁₃H₁₇N₃O 4-ethyl, 5-(2-phenylethyl), 3-hydroxymethyl Life science research (catalogued)
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol C₅H₉N₃O 1-ethyl, 5-hydroxymethyl Commercial availability (Thermo Scientific)
(5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol C₈H₁₃N₃O 5-cyclobutyl, 4-methyl, 3-hydroxymethyl Predicted density: 1.38 g/cm³; pKa: 13.18

Key Differences and Implications

Substituent Position and Biological Activity The ethyl group at the 5-position in the target compound distinguishes it from (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, where the ethyl group is at the 1-position. [4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol incorporates a bulky 2-phenylethyl group, which may enhance lipophilicity and membrane permeability compared to the simpler ethyl-substituted analogue .

Synthetic Accessibility

  • Microwave-assisted synthesis (e.g., ) offers rapid and high-yield routes for triazole derivatives, whereas traditional cyclization methods (e.g., room-temperature NaOH-mediated reactions in ) are slower but suitable for scale-up .

Physicochemical Properties The hydroxymethyl group in all compounds enables hydrogen bonding, improving solubility in polar solvents. However, (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol has a higher predicted density (1.38 g/cm³) due to its cyclobutyl substituent, which could influence crystallinity .

Pharmacological Potential Triazole-methanol derivatives have shown promise as URAT1 inhibitors (e.g., sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate) and antitubercular agents (e.g., stereoisomers in ) .

Biological Activity

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol is a compound of significant interest in biochemical research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

The synthesis of (5-ethyl-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of ethyl hydrazine with formic acid, leading to the formation of ethyl hydrazinecarboxylate. This compound exhibits unique biochemical properties that make it a candidate for various applications in medicinal chemistry and agriculture.

2.1 Enzyme Interactions

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol interacts with several enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can either inhibit or activate these enzymes depending on the specific context and concentration used.

2.2 Cellular Effects

The compound influences multiple cellular processes:

  • Cell Signaling : It modulates kinase signaling pathways, affecting cellular metabolism.
  • Gene Expression : By interacting with transcription factors, it alters gene expression profiles.
  • Cell Proliferation and Apoptosis : Studies indicate that it can promote apoptosis in cancer cells while enhancing metabolic processes at lower doses.

3.1 Molecular Interactions

At the molecular level, (5-ethyl-4H-1,2,4-triazol-3-yl)methanol binds to active sites on enzymes and can influence the activity of DNA and RNA polymerases. This interaction is critical for its effects on transcription and translation processes within cells.

3.2 Dosage Effects

Research indicates that dosage significantly impacts the biological effects of (5-ethyl-4H-1,2,4-triazol-3-yl)methanol:

Dosage Range Effects
Low DosesEnhances metabolic processes
High DosesExhibits toxicity (e.g., liver damage)

This highlights the importance of optimizing dosage for therapeutic applications.

4. Metabolic Pathways

The compound participates in key metabolic pathways related to drug metabolism. It interacts with cytochrome P450 enzymes and can alter metabolic flux by modifying levels of critical metabolites.

5. Transport and Distribution

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol's distribution within cells is facilitated by various transporters and binding proteins. Its localization is essential for its biological activity; it can accumulate in specific tissues where it exerts its effects.

6. Case Studies and Research Findings

Several studies have examined the biological activity of (5-ethyl-4H-1,2,4-triazol-3-yl)methanol:

6.1 Anticancer Activity

In vitro studies have demonstrated that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines such as melanoma and breast cancer cells. For instance, compounds similar to (5-ethyl-4H-1,2,4-triazol-3-yl)methanol showed selective cytotoxicity towards cancer cells while sparing normal cells .

6.2 Antimicrobial Properties

Research has also explored the antimicrobial potential of triazole derivatives. Compounds derived from triazoles demonstrated significant antibacterial activity against pathogens like E. coli and Staphylococcus aureus, indicating their potential as therapeutic agents in treating infections .

7. Conclusion

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol is a promising compound with diverse biological activities ranging from enzyme modulation to anticancer properties. Its ability to interact with cellular mechanisms makes it a valuable candidate for further research in pharmacology and biochemistry.

Future studies should focus on elucidating the detailed mechanisms underlying its biological effects and optimizing its therapeutic applications in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-ethyl-4H-1,2,4-triazol-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving thiol intermediates and alkylation. For example, refluxing 1,2,4-triazole-3-thiol derivatives with aldehydes in methanol under acidic conditions (e.g., HCl) forms Schiff bases, followed by alkylation with chloroacetamide derivatives in ethanol at 55°C . Purification often involves recrystallization from ethanol or dilute acetic acid. Yield optimization requires precise stoichiometry, controlled reflux duration, and solvent selection (e.g., methanol for solubility, ethanol for recrystallization) .

Q. Which analytical techniques are most reliable for confirming the molecular structure of (5-ethyl-4H-1,2,4-triazol-3-yl)methanol?

  • Methodological Answer : X-ray crystallography (using SHELX programs ) provides definitive structural confirmation. Complementary techniques include:

  • FT-IR : To identify functional groups (e.g., C=N at ~1607 cm⁻¹, -OH at ~3231 cm⁻¹) .
  • NMR : ¹H NMR (e.g., δ 2.21–2.24 ppm for ethyl groups, δ 4.42 ppm for -SCH₂) and ¹³C NMR (e.g., δ 154.3 ppm for N=CH) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 442.158) validate molecular weight .

Q. How does solvent selection impact the solubility and stability of (5-ethyl-4H-1,2,4-triazol-3-yl)methanol in biological assays?

  • Methodological Answer : The compound is insoluble in water but soluble in ethanol, methanol, and DMSO . Ethanol is preferred for in vitro assays due to low toxicity and compatibility with common buffers. Stability tests (e.g., HPLC monitoring ) should assess degradation under varying pH and temperature conditions.

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., DFT vs. XRD) for triazole derivatives be resolved?

  • Methodological Answer : Discrepancies arise from crystal packing effects (e.g., intermolecular hydrogen bonds) not modeled in DFT. To address this:

  • Use higher-level basis sets (e.g., 6-311G(d)) for DFT calculations .
  • Compare HOMO-LUMO gaps (e.g., 4.39 eV ) with experimental electrochemical data.
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions in XRD data .

Q. What strategies improve the bioavailability of (5-ethyl-4H-1,2,4-triazol-3-yl)methanol in pharmacological studies?

  • Methodological Answer :

  • Formulation : Incorporate into liposomal carriers or PEGylated nanoparticles to enhance solubility .
  • Prodrug Design : Modify the hydroxyl group to esters (e.g., acetate) for improved membrane permeability .
  • In Silico Screening**: Predict ADMET properties using tools like SwissADME to optimize logP and polar surface area .

Q. How do structural modifications (e.g., substitution at the triazole ring) affect antimicrobial or anticancer activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Chloro or trifluoromethyl substitutions enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic Side Chains : Ethyl or phenethyl groups improve membrane penetration, critical for anticancer activity .
  • SAR Studies : Test derivatives in MIC assays (e.g., against S. aureus) and MTT assays (e.g., on HeLa cells) to correlate structure with efficacy .

Q. What crystallographic software and parameters are essential for refining the crystal structure of this compound?

  • Methodological Answer :

  • Software : SHELXL for small-molecule refinement , WinGX for data integration , and ORTEP-3 for graphical representation .
  • Key Parameters : R-factor (<5%), thermal displacement parameters (Ueq), and hydrogen-bonding geometry (e.g., D–H···A angles) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(5-ethyl-4H-1,2,4-triazol-3-yl)methanol
Reactant of Route 2
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(5-ethyl-4H-1,2,4-triazol-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.